O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
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Overview
Description
O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperidine ring, a bromophenyl group, and a carbothioate moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate typically involves multiple steps, starting with the preparation of the 3-bromophenyl isocyanate. This intermediate is then reacted with 4-aminophenyl piperidine-1-carbothioate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- O-{4-[(3-chlorophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
- O-{4-[(3-fluorophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
- O-{4-[(3-iodophenyl)carbamoyl]phenyl} piperidine-1-carbothioate
Uniqueness
O-{4-[(3-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to its analogs. The bromine atom can participate in various reactions, such as nucleophilic substitution, making this compound versatile for synthetic applications.
Properties
Molecular Formula |
C19H19BrN2O2S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
O-[4-[(3-bromophenyl)carbamoyl]phenyl] piperidine-1-carbothioate |
InChI |
InChI=1S/C19H19BrN2O2S/c20-15-5-4-6-16(13-15)21-18(23)14-7-9-17(10-8-14)24-19(25)22-11-2-1-3-12-22/h4-10,13H,1-3,11-12H2,(H,21,23) |
InChI Key |
AYZUIPAEHKQHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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